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Introduction
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in

the body, leading to the formation of several metabolites. Among these, hydroxy itraconazole
is the major and pharmacologically active metabolite, exhibiting antifungal activity comparable

to the parent drug.[1][2][3] This technical guide provides an in-depth overview of the initial

characterization of hydroxy itraconazole, focusing on the analytical methodologies for its

quantification, its metabolic pathway, pharmacokinetic profile, and pharmacological activity.

This guide is intended to serve as a comprehensive resource for researchers, scientists, and

drug development professionals working with this compound.

Data Presentation: Quantitative Summary
Pharmacokinetic Parameters of Itraconazole and
Hydroxy Itraconazole in Humans
The pharmacokinetic profiles of itraconazole and its primary metabolite, hydroxy itraconazole,

have been extensively studied. Below is a summary of key pharmacokinetic parameters

observed in healthy human subjects following oral administration of itraconazole. These

parameters can vary depending on the formulation, dosage, and whether it's a single or

multiple-dose study.
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Parameter Itraconazole
Hydroxy
Itraconazole

Study
Conditions

Reference

Cmax (ng/mL) 157 ± 77 313 ± 101
Single 100 mg

oral dose
[4]

Tmax (hr) 4.1 ± 1.3 4.6 ± 1.2
Single 100 mg

oral dose
[4]

AUC₀₋₇₂

(ng·hr/mL)
2291 ± 1285 5674 ± 2085

Single 100 mg

oral dose
[4]

t½ (hr) 21.3 ± 7.2 19.9 ± 5.1
Single 100 mg

oral dose
[4]

Cmax,ss (ng/mL) 1198 ± 340 1790 ± 210

200 mg once

daily, multiple

doses

[5]

Cmin,ss (ng/mL) 1250 ± 340 1790 ± 210

200 mg once

daily, multiple

doses

[5]

AUC₀₋₂₄,ss

(ng·hr/mL)
19100 ± 5400 31500 ± 5000

200 mg once

daily, multiple

doses

[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cmax,ss:

Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma

concentration; AUC₀₋₂₄,ss: Steady-state area under the curve over a 24-hour dosing interval.

Antifungal Activity of Hydroxy Itraconazole
Hydroxy itraconazole exhibits potent antifungal activity against a wide range of fungal

pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity. Below

are representative MIC values for hydroxy itraconazole against various fungal species.
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Fungal Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference

Aspergillus fumigatus 1.0 2.0 [7]

Aspergillus flavus 1.0 1.0 [7]

Candida albicans ≤0.06 - 0.125 0.125 - 0.25 [1][7]

Candida glabrata 0.5 2.0 [3]

Candida krusei 0.5 1.0 [3]

Cryptococcus

neoformans
0.125 0.25 [1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates;

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols
Quantification of Itraconazole and Hydroxy Itraconazole
in Plasma
This method is suitable for the routine therapeutic drug monitoring of itraconazole and hydroxy
itraconazole in plasma.

1. Sample Preparation (Solid-Phase Extraction):

To 200 µL of plasma, add an internal standard solution (e.g., ketoconazole).

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

Load the plasma sample onto the SPE cartridge.

Wash the cartridge with water and then a mixture of water and methanol.

Elute the analytes with methanol.

Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M phosphate buffer,

pH 6.0) in a ratio of 60:40 (v/v).

Flow Rate: 1.0 mL/min.

Detection: UV detector set at 263 nm.

Injection Volume: 50 µL.

This method offers higher sensitivity and selectivity for the quantification of itraconazole and its

metabolites.[8][9][10][11]

1. Sample Preparation (Protein Precipitation):[8]

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution

(e.g., deuterated itraconazole).

Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[8]

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[8]
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Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

Gradient Elution: A suitable gradient program to separate the analytes.

Flow Rate: 0.4 mL/min.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

Itraconazole: e.g., m/z 705.3 → 392.2

Hydroxy Itraconazole: e.g., m/z 721.3 → 408.2

Internal Standard (Itraconazole-d5): e.g., m/z 710.3 → 397.2[8]

In Vitro Metabolism and Enzyme Inhibition
This protocol is used to study the formation of hydroxy itraconazole from itraconazole in vitro.

1. Incubation Mixture:

Prepare a reaction mixture containing:

Human liver microsomes (0.2-0.5 mg/mL protein).

Phosphate buffer (e.g., 100 mM, pH 7.4).

Itraconazole (at various concentrations, typically dissolved in a small volume of organic

solvent like methanol or DMSO).

Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+,

glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
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Incubate at 37°C for a specified time (e.g., 30-60 minutes).

Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

3. Sample Analysis:

Centrifuge the mixture to pellet the precipitated proteins.

Analyze the supernatant for the presence of hydroxy itraconazole using a validated LC-

MS/MS method.

This assay determines the inhibitory potential of itraconazole and hydroxy itraconazole on the

activity of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. Midazolam is a

commonly used probe substrate for CYP3A4.[12][13]

1. Incubation Mixture:

Prepare a reaction mixture containing:

Human liver microsomes (0.1-0.2 mg/mL protein).[14]

Phosphate buffer (100 mM, pH 7.4).[14]

Midazolam (at a concentration near its Km value for CYP3A4).

Varying concentrations of the inhibitor (itraconazole or hydroxy itraconazole).

Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation and Termination:

Initiate the reaction by adding an NADPH-regenerating system.

Incubate at 37°C for a short period (e.g., 5-10 minutes) to ensure linear reaction kinetics.

Terminate the reaction with a cold organic solvent.

3. Sample Analysis and Data Interpretation:
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Analyze the formation of the midazolam metabolite (1'-hydroxymidazolam) by LC-MS/MS.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) by plotting the percentage of inhibition against the inhibitor concentration.

The inhibitory constant (Ki) can be determined by performing the assay at multiple substrate

and inhibitor concentrations and fitting the data to an appropriate model of enzyme inhibition

(e.g., competitive, non-competitive, or mixed-type inhibition).

Mandatory Visualization
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Metabolic conversion of itraconazole to hydroxy itraconazole.
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Workflow for the bioanalysis of hydroxy itraconazole.
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Inhibition of the Hedgehog signaling pathway by itraconazole.

Discussion
The initial characterization of hydroxy itraconazole is crucial for understanding the overall

pharmacological profile of its parent drug, itraconazole. As the major active metabolite, its

concentration in plasma often exceeds that of itraconazole, contributing significantly to both the

therapeutic and potential adverse effects.

The analytical methods described, particularly LC-MS/MS, provide the necessary sensitivity

and specificity for accurate pharmacokinetic and metabolism studies.[8][9][10][11] The in vitro

metabolism and enzyme inhibition assays are fundamental in predicting potential drug-drug
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interactions, as both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4.

[12][13]

A significant finding in the characterization of itraconazole and its metabolites is their inhibitory

effect on the Hedgehog signaling pathway.[4][15][16] This pathway is crucial in embryonic

development and is aberrantly activated in several types of cancer. Itraconazole has been

shown to inhibit this pathway by targeting the Smoothened (SMO) receptor, a key component

of the signaling cascade.[4][15][16] This has led to the exploration of itraconazole as a potential

anticancer agent. The contribution of hydroxy itraconazole to this off-target effect is an area

of ongoing research.

Conclusion
This technical guide provides a comprehensive overview of the essential aspects of the initial

characterization of hydroxy itraconazole. The detailed experimental protocols, summarized

quantitative data, and visual representations of key pathways and workflows offer a valuable

resource for professionals in the field of drug development and research. A thorough

understanding of the properties of this major metabolite is indispensable for the safe and

effective use of itraconazole and for exploring its potential in new therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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